6-Hydroxyflavanone

Vue d'ensemble

Description

La 6-Hydroxyflavanone est un flavonoïde, un type de composé chimique connu pour ses diverses activités biologiques. Il s'agit d'une monohydroxyflavanone, plus précisément une flavanone substituée par un groupe hydroxyle en position 6. Ce composé est présent dans diverses plantes, notamment le Crocus et le Barleria prionitis Linn . Elle a été étudiée pour son activité anxiolytique potentielle et ses autres propriétés médicinales .

Applications De Recherche Scientifique

6-Hydroxyflavanone has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

6-Hydroxyflavanone is a flavone, a type of chemical compound . It primarily targets cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) , as well as opioid and GABA-A receptors . These targets play crucial roles in inflammation, neuropathic pain, and anxiety .

Mode of Action

This compound acts as a noncompetitive inhibitor of cytochrome P450 2C9 . It interacts with its targets (COX-2, 5-LOX, opioid, and GABA-A receptors) to exhibit anti-inflammatory and anti-neuropathic pain activity . It also shows anxiolytic activity in a mouse model .

Biochemical Pathways

It is known that the compound’s interaction with cox-2 and 5-lox can influence theinflammatory response . Its interaction with opioid and GABA-A receptors can affect neuropathic pain and anxiety pathways .

Result of Action

This compound exhibits anti-inflammatory and anti-neuropathic pain activity . It also shows anxiolytic activity in a mouse model, although it is approximately 200 times less potent than the full agonist diazepam . It can protect DNA against oxidative damage more effectively than other flavanones .

Analyse Biochimique

Biochemical Properties

6-Hydroxyflavanone interacts with several enzymes and proteins. It is a noncompetitive inhibitor of the enzyme cytochrome P450 2C9 . This interaction plays a significant role in its biochemical reactions .

Cellular Effects

This compound has been shown to have anxiolytic activity in a mouse model . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It exerts its effects at the molecular level, particularly through its role as a noncompetitive inhibitor of cytochrome P450 2C9 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed that this compound can protect DNA against oxidative damage more effectively than other flavanones .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been observed to have anti-nociception properties in a streptozotocin-induced diabetic neuropathy model .

Metabolic Pathways

This compound is involved in several metabolic pathways . It undergoes biotransformation through hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions to obtain rare and highly active biofunctional derivatives .

Transport and Distribution

It is known that it interacts with various transporters or binding proteins .

Subcellular Localization

It has been suggested that N-terminal membrane-spanning domains are necessary to ensure endoplasmic reticulum localization and anchoring .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 6-Hydroxyflavanone peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la cyclisation de la 2'-hydroxychalcone en milieu acide. Cette réaction utilise généralement l'acide chlorhydrique ou l'acide sulfurique comme catalyseur et est réalisée à des températures élevées .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'utilisation de procédés de biotransformation. Par exemple, des souches d'Aspergillus niger ont été utilisées pour convertir la flavanone en this compound . Cette méthode présente l'avantage d'être spécifique et efficace.

Analyse Des Réactions Chimiques

Types de réactions : La 6-Hydroxyflavanone subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former de la 6-hydroxyflavone.

Réduction : Les réactions de réduction peuvent la convertir en dihydroflavanones.

Substitution : Le groupe hydroxyle en position 6 peut participer à des réactions de substitution, formant divers dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Le borohydrure de sodium est souvent utilisé comme agent réducteur.

Substitution : Des réactifs comme l'anhydride acétique peuvent être utilisés pour les réactions d'acétylation.

Principaux produits :

Oxydation : 6-Hydroxyflavone.

Réduction : Dihydroflavanones.

Substitution : Dérivés acétylés.

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

La this compound exerce ses effets par plusieurs mécanismes :

Activité anxiolytique : Elle agit comme un inhibiteur non compétitif du cytochrome P450 2C9 et module les récepteurs GABA_A, qui sont impliqués dans la régulation de l'anxiété.

Activité antioxydante : Elle piège les radicaux libres et protège l'ADN des dommages oxydatifs, ce qui est crucial pour son rôle dans la prévention des dommages cellulaires.

Composés similaires :

Flavanone : Le composé parent sans le groupe hydroxyle.

2'-Hydroxyflavanone : Une monohydroxyflavanone avec le groupe hydroxyle en position 2'.

7-Hydroxyflavanone : Une monohydroxyflavanone avec le groupe hydroxyle en position 7.

Unicité : La this compound est unique en raison de son schéma de substitution spécifique, qui lui confère des activités biologiques distinctes. Par exemple, elle a montré une activité antioxydante plus élevée que d'autres monohydroxyflavanones .

Comparaison Avec Des Composés Similaires

Flavanone: The parent compound without the hydroxy group.

2’-Hydroxyflavanone: A monohydroxyflavanone with the hydroxy group at position 2’.

7-Hydroxyflavanone: A monohydroxyflavanone with the hydroxy group at position 7.

Uniqueness: 6-Hydroxyflavanone is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, it has been shown to have higher antioxidant activity compared to other monohydroxyflavanones .

Activité Biologique

6-Hydroxyflavanone, a synthetic flavanone derivative, has garnered attention due to its diverse biological activities, particularly its anti-inflammatory and cytotoxic properties. This article synthesizes research findings on the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

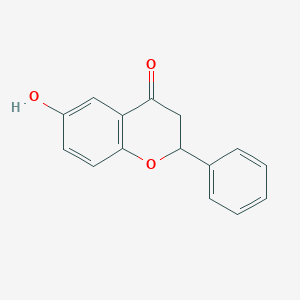

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the sixth position of the flavanone backbone. This structural feature is crucial for its biological activity, influencing its interactions with enzymes and cellular targets.

Anti-Inflammatory Activity

One of the prominent biological activities of this compound is its anti-inflammatory effect. Research indicates that it exhibits significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated mesangial cells. The compound demonstrated an IC50 value as low as 2.0 μM, indicating strong inhibitory potential against inflammatory stimuli .

The anti-inflammatory action of this compound is primarily attributed to its ability to inhibit inducible nitric oxide synthase (iNOS) and modulate the NF-κB signaling pathway. Studies have shown that it does not directly scavenge NO radicals but rather interferes with the signaling pathways leading to NO production .

Cytotoxicity and Antiproliferative Effects

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In a study involving prostate cancer PC3 cells, the compound exhibited moderate cytotoxicity with an IC50 value of approximately 100 μM, reducing cell viability to about 73% after 72 hours of exposure .

Comparative Cytotoxicity

The following table summarizes the cytotoxic effects of this compound and its derivatives on different cell lines:

| Compound | Cell Line | IC50 (μM) | Effect on Viability (%) |

|---|---|---|---|

| This compound | PC3 | ~100 | 73% |

| Oleate Conjugate | PC3 | ~50 | Not specified |

| Doxorubicin (Control) | PC3 | 0.29 | Near complete inhibition |

| 7-Hydroxyflavone | PC3 | ~80 | Not specified |

This data illustrates that while this compound shows some cytotoxic effects, modifications such as fatty acid conjugation can enhance its potency against cancer cells .

Antioxidant Activity

The antioxidant capacity of this compound is another area of interest. However, studies suggest that while it possesses antioxidant properties, these may be reduced upon esterification with fatty acids. The original compound's antioxidant activity was found to be superior compared to its conjugates .

Case Studies and Research Findings

- Anti-Inflammatory Study : A study conducted on rat mesangial cells indicated that this compound significantly inhibited LPS-induced NO production without direct scavenging activity .

- Cytotoxicity Assessment : In vitro studies demonstrated that while this compound had some cytotoxic effects on prostate cancer cells, it was less effective than doxorubicin, a standard chemotherapeutic agent .

- Esterification Effects : The impact of fatty acid conjugation on the biological activity of flavonoids was highlighted in a study where conjugates showed increased cytotoxicity towards cancer cells but decreased antioxidant activity compared to their parent compounds .

Propriétés

IUPAC Name |

6-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHWPQUEOOBIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022429 | |

| Record name | 6-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4250-77-5 | |

| Record name | (±)-6-Hydroxyflavanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4250-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004250775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyflavanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxyflavanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYFLAVANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F174812MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.